molecular formula C14H14N4O4 B2701854 6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034415-66-0

6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B2701854
CAS No.: 2034415-66-0
M. Wt: 302.29
InChI Key: RUZVTITWVAOBBW-UHFFFAOYSA-N
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Description

6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound featuring distinct functional groups such as ketones and furo-pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps. The process often starts with the preparation of intermediate compounds through various organic reactions, including cyclization and functional group transformations.

Key reaction conditions typically include:

  • Reagents: : Pyridine derivatives, furo-pyridine intermediates, and carboxamide precursors.

  • Catalysts: : Acidic or basic catalysts to facilitate the formation of the carboxamide group.

  • Temperature and Pressure: : Mild to moderate temperatures and atmospheric pressure conditions are commonly used.

Industrial Production Methods

Scaling up the synthesis of this compound requires optimization of reaction parameters to enhance yield and purity. Flow chemistry and continuous production methods are often explored to achieve industrial-scale synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Leading to the formation of additional ketone or carboxyl derivatives.

  • Reduction: : Reducing the oxo groups to hydroxyl groups under suitable conditions.

  • Substitution: : Particularly nucleophilic or electrophilic substitution at the pyridine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: : Including sodium borohydride or lithium aluminum hydride for reduction reactions.

  • Substitution Reagents: : Halogenated compounds or organometallic reagents for substitution reactions.

Major Products

The major products formed from these reactions vary, from hydroxyl derivatives and extended conjugated systems to substituted pyridines with enhanced functional properties.

Scientific Research Applications

6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide finds applications in multiple scientific domains:

  • Chemistry: : As a building block for complex organic synthesis and a precursor for novel compounds.

  • Biology: : Studied for its potential as a biochemical probe to understand cellular pathways.

  • Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

  • Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound's mechanism of action involves interacting with specific molecular targets within biological systems. Its effects are mediated through pathways involving:

  • Molecular Targets: : Enzymes or receptors that bind the compound selectively.

  • Pathways: : Cellular signaling pathways that are modulated upon the compound's interaction, affecting various biological processes.

Comparison with Similar Compounds

6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is compared with similar compounds, such as:

  • 6-oxo-tetrahydropyridazine derivatives: : These have similar core structures but differ in functional groups, which influence their reactivity and applications.

  • Furo[2,3-c]pyridine analogs: : These compounds share the furo-pyridine framework but have variations in substitution patterns, leading to different chemical properties and uses.

Properties

IUPAC Name

6-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c19-11-2-1-10(16-17-11)13(20)15-5-7-18-6-3-9-4-8-22-12(9)14(18)21/h3-4,6,8H,1-2,5,7H2,(H,15,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZVTITWVAOBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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